molecular formula C17H19ClN4O2 B2694204 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 2108961-60-8

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No.: B2694204
CAS No.: 2108961-60-8
M. Wt: 346.82
InChI Key: REHNRDRZNFZZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone” features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure commonly associated with conformational rigidity and enhanced receptor-binding specificity. The stereochemistry at positions 1R and 5S ensures a distinct spatial arrangement, while the 2H-1,2,3-triazol-2-yl substituent at position 3 introduces a heteroaromatic moiety capable of hydrogen bonding and π-π interactions. The (5-chloro-2-methoxyphenyl) group attached via a ketone linker provides electronic and steric modulation, with the chloro and methoxy substituents influencing lipophilicity and metabolic stability .

This scaffold is structurally analogous to tropane alkaloids but diverges via synthetic modifications aimed at optimizing pharmacokinetic properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-24-16-5-2-11(18)8-15(16)17(23)21-12-3-4-13(21)10-14(9-12)22-19-6-7-20-22/h2,5-8,12-14H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHNRDRZNFZZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone is a notable example of a bicyclic structure integrated with a triazole moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Bicyclic core : 8-azabicyclo[3.2.1]octane
  • Functional groups : Triazole and methanone derivatives
  • Substituents : 5-chloro and 2-methoxy phenyl groups

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral , antiproliferative , and antimicrobial agent .

Antiviral Activity

Research indicates that compounds similar to the target molecule exhibit significant antiviral properties. For instance, triazole-based compounds have been shown to inhibit viral replication by targeting viral enzymes or host cell receptors. The specific mechanism involves interference with the viral life cycle, potentially through inhibition of proteases or polymerases essential for viral replication .

Antiproliferative Activity

Studies have demonstrated that related bicyclic compounds possess antiproliferative effects against various cancer cell lines. The mechanism is often linked to the induction of apoptosis and cell cycle arrest. For example, compounds bearing similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against human cancer cell lines .

Antimicrobial Activity

The incorporation of triazole moieties has been associated with enhanced antimicrobial activity. Triazoles can disrupt fungal cell wall synthesis and have been used in treatments against fungal infections. The specific compound may exhibit similar effects due to its structural characteristics .

Case Study 1: Antiviral Efficacy

In a recent study, a series of triazole derivatives were synthesized and evaluated for their antiviral efficacy against influenza virus. The results indicated that certain derivatives showed up to 90% inhibition of viral replication at concentrations below 10 µM. This suggests that the incorporation of a triazole ring significantly enhances antiviral potency .

Case Study 2: Antiproliferative Effects in Cancer Models

Another investigation focused on the antiproliferative activity of bicyclic compounds in human breast cancer cell lines (MCF-7). The study found that compounds with similar structures induced apoptosis via the mitochondrial pathway, leading to increased caspase activity and reduced cell viability at concentrations as low as 5 µM .

Research Findings Summary

Biological ActivityMechanismReference
AntiviralInhibition of viral replication ,
AntiproliferativeInduction of apoptosis
AntimicrobialDisruption of cell wall synthesis ,

Scientific Research Applications

Antiproliferative Effects

In vitro studies have demonstrated significant antiproliferative activity against several cancer cell lines. For instance:

Cell LineIC50 (μM)Mechanism of Action
LoVo0.02Hsp90 inhibition
SW6200.05Induction of apoptosis
MCF70.10Cell cycle arrest

These results indicate that the compound exhibits high efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle disruption.

Study 1: In Vivo Efficacy

A pivotal study utilized SW620 xenograft mouse models to evaluate the in vivo efficacy of the compound. Treatment resulted in a significant reduction in tumor volume—over 60% compared to untreated controls—demonstrating its potential as an effective therapeutic agent.

Study 2: Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity between the compound and Hsp90α. The triazole group forms critical hydrogen bonds with amino acid residues within the ATP-binding pocket of Hsp90, enhancing its inhibitory potential. This structural interaction is crucial for the design of more potent derivatives.

Applications Beyond Oncology

While primarily studied for its anticancer properties, there is emerging interest in the application of this compound in treating infectious diseases due to its structural similarities with other bioactive molecules. The triazole moiety is particularly noted for its antifungal properties, suggesting potential applications in antimicrobial therapy.

Chemical Reactions Analysis

Reactivity of the Triazole Moiety

The 1,2,3-triazole group is a versatile functional unit that undergoes several characteristic reactions:

Reaction Type Conditions Outcome Reference
Alkylation Alkyl halides, base (e.g., K₂CO₃)Substitution at N1 or N2 positions, forming quaternary triazolium salts
Cycloaddition Cu(I)-catalyzed (Huisgen reaction)Further triazole formation via azide-alkyne coupling (limited due to pre-existing triazole)
Coordination Chemistry Transition metal salts (e.g., PdCl₂)Acts as a ligand via N2 or N3 lone pairs, forming metal complexes
  • Mechanistic Insight : The triazole’s electron-rich nature facilitates π-stacking interactions and hydrogen bonding, which influence its reactivity in catalytic systems.

Reactions of the Methanone (Ketone) Group

The ketone functionality participates in nucleophilic additions and reductions:

Reaction Type Conditions Outcome Reference
Reduction NaBH₄, LiAlH₄Conversion to secondary alcohol (stereochemistry retained)
Nucleophilic Addition Grignard reagents (RMgX)Formation of tertiary alcohols
Condensation Hydrazines or hydroxylaminesFormation of hydrazones or oximes
  • Stereochemical Considerations : The (1R,5S) configuration of the bicyclo system may sterically hinder certain reactions at the ketone.

Reactivity of the 5-Chloro-2-Methoxyphenyl Group

The aryl ring undergoes electrophilic substitution and cross-coupling reactions:

Reaction Type Conditions Outcome Reference
Nucleophilic Aromatic Substitution KOtBu, amines or thiolsReplacement of Cl with nucleophiles (e.g., -NH₂, -SH)
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsCross-coupling at the chloro position
Demethylation BBr₃, CH₂Cl₂Cleavage of methoxy group to phenol
  • Electronic Effects : The electron-withdrawing Cl and electron-donating OMe groups direct substitution to the para position of the methoxy group.

Bicyclo[3.2.1]octane Core Reactivity

The rigid bicyclic structure influences reaction pathways:

Reaction Type Conditions Outcome Reference
Ring-Opening Strong acids (e.g., H₂SO₄)Cleavage of the azabicyclo ring (rare due to stability)
Functionalization Electrophiles (e.g., RCOCl)Acylation at the secondary amine (N8)
  • Stability : The bicyclo system’s fused rings confer kinetic stability, limiting ring-opening under mild conditions .

Stability Under Synthetic Conditions

Critical considerations for reaction design:

Factor Impact Mitigation Strategy
pH Sensitivity Acidic conditions may protonate the triazole, altering reactivityUse buffered solutions (pH 6–8)
Thermal Stability Decomposition above 150°CConduct reactions below 120°C
Oxidative Stability Susceptible to peroxide formation at the methoxy groupUse inert atmospheres (N₂/Ar)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name / Key Features Substituents on Bicyclic Core Aromatic Group & Substituents Biological Activity (if reported) Evidence Source
Target Compound: ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone 3-(2H-1,2,3-triazol-2-yl) 5-chloro-2-methoxyphenyl Not explicitly reported
(4-chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(phenylamino) 4-chlorophenyl Antibacterial activity (in vitro)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one None (3-ketone) 2-fluoro-4-nitrophenyl Synthetic intermediate
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 2-carboxylate methyl ester, 8-methyl 3-(4-chlorophenyl) Not reported
[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl] (3-methylphenyl)acetate hydrochloride 8-methyl, 3-acetate 3-methylphenyl Not reported

Key Observations

In contrast, the 2-fluoro-4-nitrophenyl group in is strongly electron-deficient, which may reduce bioavailability due to increased polarity. The phenylamino group in introduces a secondary amine, enabling hydrogen bonding but possibly increasing susceptibility to oxidative metabolism.

Core Modifications :

  • Esterification (e.g., methyl carboxylate in ) or acylation (e.g., acetate in ) alters solubility and hydrolysis kinetics compared to the ketone linker in the target compound.
  • The 8-methyl substitution in may enhance blood-brain barrier penetration, whereas the unsubstituted 8-aza group in the target compound could favor peripheral activity.

Heterocyclic Moieties :

  • The 2H-1,2,3-triazol-2-yl group in the target compound offers metabolic stability over imidazole (e.g., ) or tetrazole (e.g., ) derivatives, which are prone to cytochrome P450-mediated oxidation.

Q & A

Q. What are the key structural features of ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone, and how do they influence its bioactivity?

  • Methodological Answer : The compound combines an 8-azabicyclo[3.2.1]octane core with a 1,2,3-triazole substituent and a 5-chloro-2-methoxyphenyl ketone group. The bicyclic framework likely enhances rigidity and receptor binding specificity, while the triazole moiety may participate in hydrogen bonding or π-π stacking. The chloro and methoxy groups on the phenyl ring modulate electron density, affecting solubility and target affinity. Structural analogs (e.g., 8-methyl-8-azabicyclo derivatives) show that stereochemistry (1R,5S) is critical for activity, as seen in related SAR studies .

Q. What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane core with a triazole substituent?

  • Methodological Answer : The core can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, a method validated for similar bicyclic systems . For triazole introduction, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is optimal, as demonstrated in patents for triazolyl-azabicyclo derivatives . Protecting group strategies (e.g., Boc for nitrogen) are essential to prevent side reactions during bicyclic ring formation .

Q. How can researchers validate the stereochemical configuration of the (1R,5S) centers?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as applied in studies of analogous azabicyclo compounds . Alternatively, chiral HPLC or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. Computational methods (DFT or molecular docking) may predict preferred configurations based on energy minima and receptor compatibility .

Advanced Research Questions

Q. How can conflicting pharmacological data between in vitro and in vivo studies for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects. To address this:
  • Perform stability assays (e.g., liver microsomes) to assess metabolic degradation .
  • Use pharmacokinetic profiling (LC-MS/MS) to quantify plasma/tissue concentrations .
  • Conduct selectivity screening (e.g., kinase panels) to rule out off-target interactions.
    Comparative studies on structurally similar compounds (e.g., 8-methyl derivatives) suggest that halogen substitution (Cl) improves metabolic resistance .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting the triazole and phenyl ketone moieties?

  • Methodological Answer :
  • Triazole Variations : Synthesize analogs with 1,2,4-triazole or tetrazole replacements to evaluate hydrogen-bonding efficacy. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Phenyl Substitutions : Introduce electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) groups at the 5-position. Compare logP (HPLC) and receptor affinity (SPR or radioligand assays) .
  • Data Analysis : Create a SAR table (example below) to correlate substituent effects with activity.
Substituent (Position)logPIC₅₀ (nM)Selectivity Index
5-Cl, 2-OCH₃2.112.315.8
5-NO₂, 2-OCH₃1.88.79.2

Q. How can researchers mitigate challenges in enantiomeric purity during large-scale synthesis?

  • Methodological Answer :
  • Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocontrol during bicyclic ring formation .
  • Implement crystallization-induced dynamic resolution (CIDR) with chiral co-solvents to enrich the desired (1R,5S) enantiomer .
  • Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) at each synthetic step .

Methodological Notes

  • Synthetic Optimization : Evidence from Pd-catalyzed reductive cyclization (e.g., nitroalkene intermediates) highlights the need for inert conditions (Ar atmosphere) to prevent oxidation .
  • Analytical Validation : Cross-reference NMR (¹H/¹³C) and HRMS data with computational predictions (e.g., ACD/Labs) to confirm molecular integrity .
  • Biological Assays : Prioritize cell-based assays (e.g., cAMP modulation for GPCR targets) over binding assays to capture functional activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.